molecular formula C9H12 B14674799 Bicyclo[6.1.0]nona-1,6-diene CAS No. 36398-97-7

Bicyclo[6.1.0]nona-1,6-diene

Cat. No.: B14674799
CAS No.: 36398-97-7
M. Wt: 120.19 g/mol
InChI Key: DGFQRUIPQPISDZ-UHFFFAOYSA-N
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Description

Bicyclo[6.1.0]nona-1,6-diene is a unique organic compound characterized by its bicyclic structure, which includes a cyclopropane ring fused to a cyclooctene ring. This compound is notable for its strained ring system, which imparts significant reactivity, making it a valuable scaffold in various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[6.1.0]nona-1,6-diene typically involves the formation of the strained bicyclic system through cyclization reactions. One common method involves the reaction of a suitable diene with a cyclopropane precursor under controlled conditions. For instance, the reaction of a cyclooctene derivative with a cyclopropane reagent in the presence of a catalyst can yield this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[6.1.0]nona-1,6-diene undergoes a variety of chemical reactions due to its strained ring system. These reactions include:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran .

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation can yield ketones or alcohols, while reduction can produce less strained bicyclic hydrocarbons .

Scientific Research Applications

Bicyclo[6.1.0]nona-1,6-diene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which bicyclo[6.1.0]nona-1,6-diene exerts its effects is primarily through its strained ring system, which makes it highly reactive. This reactivity allows it to participate in a variety of chemical reactions, including cycloadditions and substitutions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific ring fusion, which imparts distinct reactivity and stability compared to other strained bicyclic compounds. Its ability to undergo a wide range of chemical reactions makes it a versatile tool in both research and industrial applications .

Properties

CAS No.

36398-97-7

Molecular Formula

C9H12

Molecular Weight

120.19 g/mol

IUPAC Name

bicyclo[6.1.0]nona-1,6-diene

InChI

InChI=1S/C9H12/c1-2-4-6-9-7-8(9)5-3-1/h3,5-6,8H,1-2,4,7H2

InChI Key

DGFQRUIPQPISDZ-UHFFFAOYSA-N

Canonical SMILES

C1CC=CC2CC2=CC1

Origin of Product

United States

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